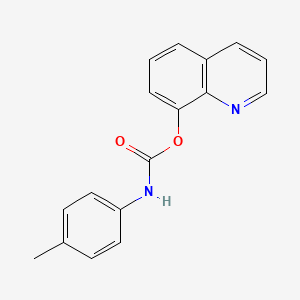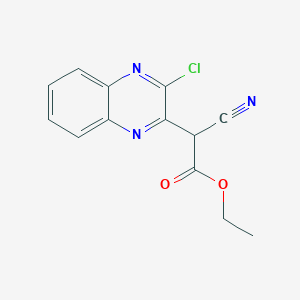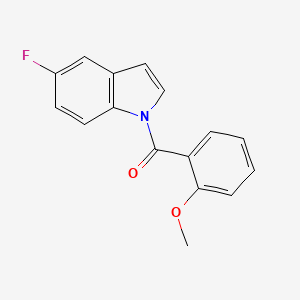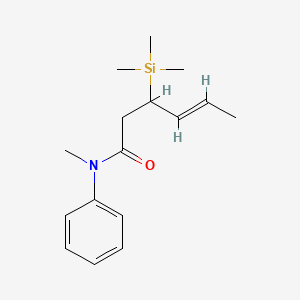![molecular formula C17H18O3 B15064602 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 81418-45-3](/img/structure/B15064602.png)
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a prop-2-en-1-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the ethan-1-one group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethan-1-one group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares structural similarities but differs in the position of the methoxy groups and the presence of a methyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar in having methoxy and prop-1-en-1-yl groups but differs in the core structure.
Uniqueness
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81418-45-3 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-7,9-10H,1,8H2,2-4H3 |
Clé InChI |
XUYZPYMIRMCVLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C(=C1CC=C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


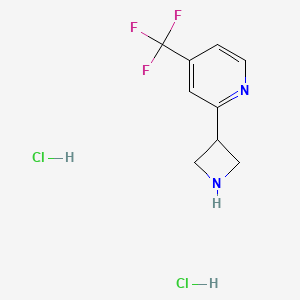
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
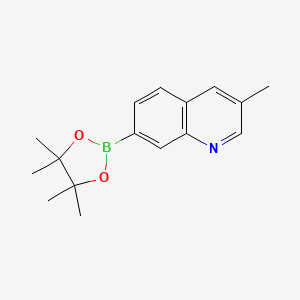
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)
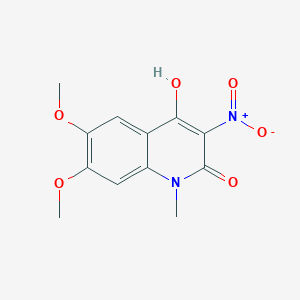


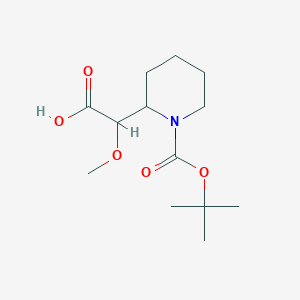

![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
